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For researchers, scientists, and drug development professionals navigating the complex
landscape of proteomics data, the choice of ontology is a critical decision that impacts data
integration, analysis, and knowledge generation. This guide provides an objective comparison
of the recently developed Immunopeptidomics Ontology (Imopo) with established proteomics-
related ontologies: the Protein Ontology (PRO), the Gene Ontology (GO), and the Proteomics
Standards Initiative Mass Spectrometry-based Proteomics Standards Initiative - Protein
Modifications (PSI-MOD) ontology.

This comparison focuses on the structural and functional differences between these resources,
supported by quantitative data and detailed experimental context. Our aim is to equip
researchers with the information needed to select the most appropriate ontology for their
specific research questions and data types.

At a Glance: A Quantitative Comparison

To provide a clear overview of the scope and complexity of each ontology, the following table
summarizes key metrics. These metrics were gathered from the latest available versions of
each ontology.
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In-Depth Ontology Comparison

The Immunopeptidomics Ontology (Imopo)

Imopo is a specialized ontology designed to standardize the terminology and semantics within

the emerging field of immunopeptidomics.[8][9] Its primary goal is to create a data-centric

framework for representing and integrating data from immunopeptidomics experiments, thereby

bridging the gap between proteomics and clinical genomics, particularly in the context of

cancer research.[8][9]

A key feature of Imopo is its design as a component of a larger biomedical knowledge graph,

with cross-references to 24 other relevant ontologies, including the National Cancer Institute

Thesaurus and the Mondo Disease Ontology.[8] This structure facilitates data integration and

enables complex queries and knowledge inference.[8]

The Protein Ontology (PRO)
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The Protein Ontology (PRO) provides a formal classification of protein entities.[3][4][5][6] It is
structured into three sub-ontologies:

e ProEvo: Describes proteins based on their evolutionary relatedness.

e ProForm: Represents the multiple protein forms that can be generated from a single gene,
including isoforms, variants, and post-translationally modified forms.[4]

e ProComp: Defines protein-containing complexes.[4]

PRO's strength lies in its ability to represent the complexity of the proteome with a high degree
of specificity, which is essential for detailed pathway and disease modeling.[3]

The Gene Ontology (GO)

The Gene Ontology (GO) is a widely used bioinformatics resource that provides a
comprehensive, computational model of biological systems.[1] It is composed of three domains:

e Molecular Function (MF): The activities of gene products at the molecular level.
e Cellular Component (CC): The locations of gene products within a cell or its environment.

» Biological Process (BP): The larger biological programs accomplished by multiple molecular
activities.

In proteomics, GO is primarily used for functional enrichment analysis to interpret large lists of
identified proteins and understand their collective biological significance.

PSI-MOD

The Proteomics Standards Initiative-Protein Modifications (PSI-MOD) ontology is a controlled
vocabulary for the annotation of protein post-translational modifications (PTMs).[7] It provides a
standardized nomenclature and hierarchical representation of PTMs, which is crucial for the
accurate reporting and comparison of proteomics data, especially in studies focused on cell
signaling and regulation.[7]
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Experimental Context: An Immunopeptidomics
Workflow

To understand how these ontologies are applied in practice, consider a typical
immunopeptidomics experiment designed to identify tumor-specific neoantigens. The following
protocol outlines the key steps, from sample preparation to data analysis.

Experimental Protocol: Identification of Tumor-Specific
Neoantigens using Immunopeptidomics

1. Sample Preparation:

» Tumor and adjacent normal tissues are collected from patients.

o Cells are lysed using a mild detergent to preserve protein complexes.

» Major Histocompatibility Complex (MHC) class | molecules are isolated from the cell lysate
using immunoaffinity purification with MHC class I-specific antibodies.

2. Peptide Elution and Separation:

» Peptides bound to the MHC class | molecules are eluted using a low pH buffer.

e The eluted peptides are separated from the larger MHC molecules by size-exclusion
chromatography.

e The peptide mixture is then desalted and concentrated.

3. Mass Spectrometry Analysis:

o The purified peptides are analyzed by liquid chromatography-tandem mass spectrometry
(LC-MS/MS).

e The mass spectrometer is operated in data-dependent acquisition (DDA) or data-
independent acquisition (DIA) mode to acquire fragmentation spectra of the peptides.

4. Data Analysis and Ontology Annotation:

e The raw MS data is processed using a database search engine to identify the peptide
seqguences. The search database typically includes the human proteome and a patient-
specific database of mutations derived from exome sequencing of the tumor.

 l|dentified peptides are then annotated using various ontologies:
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e Imopo: Would be used to model the entire experimental process, from sample collection to
peptide identification, linking the identified peptides to the specific patient, tissue type, and
experimental conditions.

e PRO: Would be used to precisely identify the protein from which the peptide originated,
including any known post-translational modifications or isoforms.

e GO: Would be used for functional enrichment analysis of the source proteins of the identified
peptides to understand the biological processes that are active in the tumor
microenvironment.

o PSI-MOD: Would be used to annotate any identified post-translational modifications on the
peptides, which can be critical for their immunogenicity.

The following diagram illustrates this experimental workflow:

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b8523279?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8523279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

( Sample Preparation

Tumor & Normal Tissue

Cell Lysate

MHC Class | Complexes

Immunoaffinity Purification

~

J

Acid Elution

tide Processing

Eluted Peptides

Purified Peptides

~

Separation & Desalting

-
/Data Acquisjtion & Analysis\

G_C-MS/MS Analysis)

Raw MS Data

Database Search

N

(1a

entified Peptidesj

N

-

J

Q

ntology Annofation

o

ED

Click to download full resolution via product page

A typical experimental workflow for immunopeptidomics.
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Signaling Pathway Visualization: MHC Class |
Antigen Presentation

The presentation of endogenous peptides by MHC class | molecules is a fundamental process
in cellular immunity. Understanding this pathway is crucial for interpreting immunopeptidomics
data. The following diagram illustrates the key steps of the MHC class | antigen presentation

pathway.
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The MHC Class | antigen presentation pathway.
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Conclusion

The choice of ontology in proteomics research is highly dependent on the specific experimental
goals. Imopo emerges as a powerful tool for standardizing and integrating data within the
specialized domain of immunopeptidomics, offering a data-centric model that facilitates
knowledge generation. PRO provides an unparalleled level of detail for representing the vast
diversity of protein forms, which is essential for mechanistic studies. GO remains the gold
standard for functional annotation and enrichment analysis, providing a broad biological context
to proteomics datasets. PSI-MOD is indispensable for studies focused on the critical role of
post-translational modifications.

For researchers in the field of immunopeptidomics, a combined approach that leverages the
strengths of each of these ontologies is likely to yield the most comprehensive and insightful
results. As Imopo continues to develop and gain adoption, it will undoubtedly play an
increasingly important role in the integration and analysis of immunopeptidomics data,
ultimately accelerating the discovery of new immunotherapies and biomarkers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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